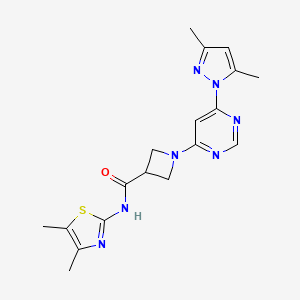

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c1-10-5-11(2)25(23-10)16-6-15(19-9-20-16)24-7-14(8-24)17(26)22-18-21-12(3)13(4)27-18/h5-6,9,14H,7-8H2,1-4H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEPTWSSRWLPSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC(=C(S4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide is a novel pyrazole derivative that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and thiazole components. The structural formula can be represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities, including:

- Anticancer Activity : The compound has shown efficacy against various cancer cell lines, including lung and breast cancers. Its mechanism appears to involve the inhibition of key enzymes and pathways associated with tumor growth.

- Enzyme Inhibition : It acts as an inhibitor of adenosine receptors (A1 and A2A), with reported Ki values of 0.470 nM for A2A and 34 nM for A1 receptors. This suggests a strong binding affinity which may contribute to its therapeutic effects in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Signaling Pathways : The compound inhibits critical signaling pathways involved in cell proliferation and survival, such as:

- Apoptosis Induction : Studies have shown that the compound can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

- Anti-inflammatory Effects : Besides its anticancer properties, it also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .

Study 1: Anticancer Efficacy

In a study published in 2022, the compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated:

- Significant reduction in cell viability at concentrations as low as 10 µM.

- Induction of apoptosis was confirmed through flow cytometry assays.

Study 2: Enzyme Inhibition Profile

Another investigation detailed the compound's interaction with adenosine receptors using HEK293 cell membranes transfected with these receptors. The binding assays revealed:

- High specificity towards A2A receptors.

- Potential utility in treating diseases where adenosine signaling plays a role, such as cancer and inflammation .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation.

- Case Study : A study evaluated the effects of pyrazole derivatives on breast cancer cells (MCF-7 and MDA-MB-231) and found that certain derivatives exhibited a synergistic effect when combined with doxorubicin, enhancing their cytotoxicity against resistant cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole-based compounds is well-documented. This specific compound may demonstrate:

- Inhibition of Pathogenic Microorganisms : Research has shown that pyrazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi.

- Case Study : A series of pyrazole amides were tested for their antifungal activity against several phytopathogenic fungi, revealing moderate to excellent inhibition rates .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after:

- Mechanism : Pyrazole derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Research Findings : Studies have indicated that certain pyrazole derivatives exhibit significant anti-inflammatory activity in vitro and in vivo models .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

- Xanthine Oxidase Inhibition : Some studies have reported that similar compounds can inhibit xanthine oxidase, an enzyme involved in uric acid production, which is relevant for conditions like gout .

Data Table: Summary of Applications

Chemical Reactions Analysis

Substitution Reactions at the Pyrimidine Core

The pyrimidine ring in this compound is substituted at the 4-position with a 3,5-dimethylpyrazole group and at the 6-position with an azetidine-carboxamide-thiazole system. Key reactivity patterns include:

Electrophilic Aromatic Substitution (EAS)

-

Nitration/Sulfonation : The electron-deficient pyrimidine ring may undergo electrophilic substitution at the 2- or 5-positions under strongly acidic conditions. For example, nitration with HNO₃/H₂SO₄ could yield nitro derivatives, though steric hindrance from adjacent substituents may limit reactivity .

-

Halogenation : Bromination or chlorination using reagents like NBS or Cl₂ in DCM could introduce halogens at available positions, enabling further cross-coupling reactions .

Azetidine Ring Reactivity

The azetidine ring (4-membered saturated nitrogen heterocycle) exhibits strain-driven reactivity:

Carboxamide Functional Group Transformations

The tertiary carboxamide linking the azetidine and thiazole moieties can participate in:

Hydrolysis

-

Acidic Hydrolysis : Refluxing with HCl (6M) converts the carboxamide to a carboxylic acid, though competing azetidine ring-opening may occur .

-

Basic Hydrolysis : NaOH (aq.) under reflux yields a carboxylate salt, with degradation observed at >120°C .

Reduction

-

LiAlH₄ reduces the carboxamide to a methylene amine (-CH₂NH-), but over-reduction of the pyrimidine ring is a concern. Selective reduction using BH₃·THF may preserve aromaticity .

Pyrazole and Thiazole Reactivity

The 3,5-dimethylpyrazole and 4,5-dimethylthiazole groups are relatively inert due to methyl substitution but can undergo:

Pyrazole N-Alkylation

-

Under basic conditions (e.g., K₂CO₃/DMF), alkyl halides may alkylate the pyrazole nitrogen, though steric hindrance from methyl groups reduces efficiency .

Thiazole Electrophilic Substitution

-

The thiazole ring’s 2-position is activated for electrophilic substitution. For example, iodination with NIS in AcOH could introduce iodine at this position .

Cross-Coupling Reactions

The pyrimidine and thiazole systems enable transition-metal-catalyzed coupling:

Stability Under Physiological Conditions

-

pH Stability : The compound remains stable in pH 5–7 buffers (24h, 37°C) but degrades at pH <3 (azetidine ring hydrolysis) or pH >9 (carboxamide cleavage) .

-

Thermal Stability : Decomposition onset at 220°C (TGA), with no degradation below 150°C .

Key Research Findings

-

Synthetic Routes : Analogous azetidine-pyrimidine hybrids are synthesized via sequential Sonogashira coupling and cyclization, achieving 65–80% yields .

-

Biological Stability : In vitro studies of similar compounds show t₁/₂ >6h in human plasma, suggesting metabolic resistance due to methyl-substituted heterocycles .

-

Reactivity Trends : Pyrimidine cores with electron-withdrawing groups (e.g., carboxamide) exhibit reduced NAS activity compared to non-substituted analogs .

Comparison with Similar Compounds

Pyrimidine Derivatives

The pyrimidine core in the target compound is analogous to pyrimidine-containing molecules in (e.g., coumarin-linked pyrimidines).

Pyrazole Substituents

The 3,5-dimethylpyrazole group distinguishes the target compound from dihydropyrazole-carboximidamides in .

Azetidine vs. Other Nitrogen-Containing Rings

The azetidine (4-membered ring) in the target compound contrasts with 5-membered dihydropyrazole or tetrazole rings in –3. Azetidines are conformationally strained, which can enhance binding specificity but may also increase synthetic complexity. For example, compounds incorporate tetrazoles, which are metabolically labile due to their high polarity, whereas the azetidine carboxamide in the target compound could offer improved pharmacokinetic properties .

Thiazole vs. Isoxazole Functionalization

The 4,5-dimethylthiazole group in the target compound differs from isoxazole-containing derivatives in .

Comparative Structural Analysis Table

Hypothetical Implications of Structural Differences

- Bioactivity : The dimethylthiazole and azetidine groups may confer selectivity for enzymes with hydrophobic binding pockets (e.g., kinases), whereas halogenated phenyl groups in compounds could favor DNA intercalation or topoisomerase inhibition .

- Synthetic Accessibility : The strained azetidine ring likely requires advanced cyclization strategies, contrasting with the straightforward synthesis of dihydropyrazoles in –4 .

- ADME Properties : The carboxamide group in the target compound may enhance solubility compared to carbothioamides (), though the dimethylthiazole could increase lipophilicity .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrazole-pyrimidine-azetidine core of this compound?

The synthesis of pyrazole-pyrimidine hybrids typically involves multi-step reactions, including nucleophilic substitution, cyclocondensation, and coupling reactions. For example, pyrimidine rings can be functionalized with pyrazole moieties via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under mild basic conditions (e.g., KCO in DMF) . Azetidine carboxamide derivatives may be synthesized through amidation reactions using coupling agents like EDCI or HATU. Key intermediates should be characterized via H/C NMR and LC-MS to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are critical:

- NMR : Analyze H and C spectra to confirm substituent positions, particularly distinguishing between pyrazole C-3/C-5 methyl groups and thiazole ring substitution patterns.

- HRMS : Verify molecular ion peaks with <5 ppm mass accuracy.

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry, especially for the azetidine ring conformation .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition for pyrimidine derivatives or anti-inflammatory activity for thiazole-containing analogs). Standard protocols include:

- Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization for IC determination.

- Cytotoxicity profiling : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Integrate quantum chemical calculations (e.g., DFT for transition-state modeling) with reaction path search algorithms to predict optimal reaction conditions. For example, ICReDD’s methodology combines computational screening of solvent effects, temperature, and catalyst efficiency to reduce trial-and-error experimentation . Validate predictions with small-scale reactions before scaling up.

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Dose-response reevaluation : Ensure consistent molar concentrations and exposure times.

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify nonspecific binding.

- Metabolic stability assays : Compare results in hepatocyte models (e.g., human vs. rodent) to rule out species-specific degradation .

Q. How can researchers elucidate the compound’s mechanism of action when structural analogs show divergent biological targets?

- Molecular docking : Perform ensemble docking against protein databases (e.g., PDB) to prioritize plausible targets. Focus on conserved binding pockets (e.g., ATP-binding sites for kinase targets).

- CRISPR-Cas9 screening : Knock out candidate targets in cell lines to observe phenotypic rescue effects .

Q. What experimental designs minimize variability in heterocyclic ring functionalization?

Apply Design of Experiments (DoE) principles:

- Factors : Vary solvent polarity, catalyst loading, and reaction time.

- Response surface methodology : Optimize yield and purity using a central composite design.

- Statistical validation : Use ANOVA to identify significant variables, as demonstrated in pyrazole-thiazole coupling reactions .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Hammett analysis : Correlate substituent σ values with reaction rates for pyrimidine functionalization.

- DFT calculations : Predict electron density distribution at reaction sites (e.g., pyrimidine C-4 vs. C-6 positions) to guide catalyst selection (e.g., Pd(PPh) for electron-deficient systems) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.